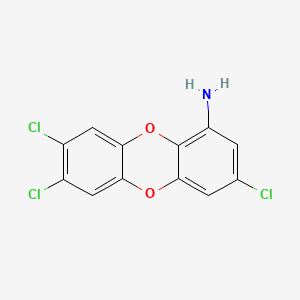

1-Amino-3,7,8-trichlorodibenzo-p-dioxin

Description

Properties

CAS No. |

62782-11-0 |

|---|---|

Molecular Formula |

C12H6Cl3NO2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

3,7,8-trichlorodibenzo-p-dioxin-1-amine |

InChI |

InChI=1S/C12H6Cl3NO2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H,16H2 |

InChI Key |

OZIKZSLAADFRCH-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1N)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |

Other CAS No. |

62782-11-0 |

Synonyms |

1-amino-3,7,8-trichlorodibenzo-4-dioxin 1-amino-3,7,8-trichlorodibenzo-p-dioxin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 1 Amino 3,7,8 Trichlorodibenzo P Dioxin

Historical and Contemporary Approaches to the Synthesis of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

The synthesis of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin is a multi-step process that necessitates the introduction of a functional group, such as an amino group, onto the stable dibenzo-p-dioxin (B167043) backbone. This functionalization is crucial for enabling the molecule to be covalently linked to carrier proteins, a key step in the production of antigens for radioimmunoassays. nih.gov The primary synthetic strategy involves the formation of a nitro-substituted dibenzo-p-dioxin precursor, followed by its reduction to the desired amino-substituted product.

Derivatization Strategies for Amination of Dibenzo-p-Dioxins

Direct amination of the dibenzo-p-dioxin ring is challenging due to its chemical inertness. Therefore, derivatization strategies are employed, which typically involve the introduction of a nitro group that can be subsequently converted to an amino group. This indirect route is the most common and effective method for producing aminodioxins. The synthesis of related amino-substituted polychlorinated dibenzo-p-dioxins often serves as a model for these derivatization strategies. nih.gov

Condensation Reactions in 1-Amino-3,7,8-trichlorodibenzo-p-dioxin Synthesis

The core of the synthesis for the precursor of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin relies on a condensation reaction, specifically a modified Ullmann condensation. This reaction involves the coupling of a catechol dianion with a suitably substituted nitrohalobenzene. In the case of the target molecule's precursor, 1-nitro-3,7,8-trichlorodibenzo-p-dioxin, the synthesis involves the condensation of the dianion of 4,5-dichlorocatechol (B118185) with a di- or trichloronitrobenzene. This method has been successfully applied for the preparation of various halogenated and nitro-substituted dioxins.

A typical reaction scheme for the synthesis of the nitro-precursor is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4,5-Dichlorocatechol | Dichloronitrobenzene / Trichloronitrobenzene | Ullmann Condensation | 1-Nitro-3,7,8-trichlorodibenzo-p-dioxin |

Reduction Pathways for Nitro-Substituted Dibenzo-p-Dioxin Precursors to 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

Once the nitro-substituted dibenzo-p-dioxin precursor is synthesized and purified, the final step is the reduction of the nitro group to an amino group. Several reducing agents can be employed for this transformation. Common methods for the reduction of aromatic nitro compounds to their corresponding amines include the use of metals in acidic media. For the synthesis of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, the reduction of the nitro derivative is effectively carried out using reagents such as zinc dust or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). lgcstandards.com

The general reaction for this reduction is as follows:

1-Nitro-3,7,8-trichlorodibenzo-p-dioxin + Reducing Agent (e.g., SnCl₂/HCl) → 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

The resulting amino-dioxin product is then purified using chromatographic techniques. The successful conversion to the amino derivative is confirmed through various spectroscopic methods.

Spectroscopic and Chromatographic Characterization of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

The unambiguous identification and purity assessment of the synthesized 1-Amino-3,7,8-trichlorodibenzo-p-dioxin are paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Analytical Techniques for Structural Elucidation (e.g., GC-MS, NMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin would show distinct signals for the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the chlorine atoms and the amino group on the aromatic rings. For comparison, the ¹H NMR spectra of hydroxylated tetrachlorodibenzo-p-dioxin isomers have been used to determine their specific substitution patterns. nih.gov

| Analytical Technique | Expected Observations for 1-Amino-3,7,8-trichlorodibenzo-p-dioxin |

| GC-MS | Separation from isomers and precursors; Molecular ion peak and characteristic fragmentation pattern. |

| ¹H NMR | Signals corresponding to the aromatic protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule, confirming the substitution pattern. |

Purity Assessment and Isomeric Specificity in Synthetic Preparations

The purity of the synthesized 1-Amino-3,7,8-trichlorodibenzo-p-dioxin is critical for its intended use in immunoassays. Chromatographic techniques are essential for this assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of synthetic compounds. A reversed-phase HPLC method would be suitable for analyzing the polarity of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). The purity is determined by the relative area of the peak corresponding to the target compound in the chromatogram.

The synthesis of dioxins can potentially lead to the formation of various isomers. Ensuring the isomeric specificity of the synthesized 1-Amino-3,7,8-trichlorodibenzo-p-dioxin is crucial. High-resolution gas chromatography is particularly important for separating different isomers of chlorinated dibenzo-p-dioxins. The position of the amino group can be definitively confirmed by techniques such as deamination via a diazonium salt, which would convert the amino-dioxin back to the corresponding known trichlorodibenzo-p-dioxin, whose identity can be verified against a standard.

Molecular Mechanisms and Interactions of 1 Amino 3,7,8 Trichlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Binding Dynamics of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

The initial and critical step in the molecular action of many dioxin-like compounds is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. youtube.comwikipedia.org The binding dynamics of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin (NH2-TriCDD) to the AhR have been a subject of scientific investigation to understand its biological activity.

Competitive Antagonism of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) for AhR Binding

1-Amino-3,7,8-trichlorodibenzo-p-dioxin acts as a specific and effective antagonist for the myelotoxicity and enzyme induction caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin congener. nih.gov Research has demonstrated that NH2-TriCDD functions by directly competing with TCDD for binding to the cytosolic AhR. nih.gov This competitive binding mechanism is a key feature of its antagonistic properties. In studies where NH2-TriCDD was administered in a 100-fold excess relative to TCDD, it completely negated the inhibitory effects of TCDD on the formation of granulocyte-macrophage progenitor cells. nih.gov This finding underscores the direct competition at the receptor level as the basis for its antagonistic action.

Quantitative Assessment of AhR Binding Affinity (e.g., Ki values)

The binding affinity of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin to the AhR has been quantitatively determined. Studies measuring the specific binding to the cytosolic Ah receptor have shown that NH2-TriCDD effectively inhibits the binding of TCDD. The inhibition constant (Ki) for NH2-TriCDD as a competitive antagonist has been reported to be 0.72 nM. nih.gov This low Ki value indicates a high affinity for the AhR, which is a prerequisite for its ability to effectively compete with and antagonize the actions of the high-affinity agonist, TCDD.

Table 1: AhR Binding Affinity of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

| Compound | Binding Characteristic | Ki Value |

|---|

Modulation of AhR-Mediated Signal Transduction by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

Upon binding of an agonist like TCDD, the AhR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govnih.gov This complex then acts as a transcription factor. As a competitive antagonist, 1-Amino-3,7,8-trichlorodibenzo-p-dioxin is expected to interfere with these downstream signaling events.

Interference with AhR Nuclear Translocation and AhR Nuclear Translocator (ARNT) Heterodimerization

While direct studies specifically detailing the effect of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin on AhR nuclear translocation and ARNT heterodimerization are limited, its nature as a competitive antagonist suggests a mechanism of interference. By occupying the ligand-binding pocket of the AhR, NH2-TriCDD likely prevents the specific conformational changes that are necessary for the subsequent steps of the signaling cascade. Agonist-induced conformational changes are critical for exposing the nuclear localization signal and the dimerization domain of the AhR. nih.gov Therefore, by competitively binding to the receptor, NH2-TriCDD would inhibit the agonist-induced translocation into the nucleus and the subsequent formation of the functional AhR-ARNT heterodimer.

Impact on Dioxin-Responsive Element (DRE) Binding and Transcriptional Activation

The ultimate step in the canonical AhR pathway is the binding of the ligand-AhR-ARNT complex to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), leading to the transcriptional activation of target genes. nih.govnih.gov Research has shown that NH2-TriCDD inhibits the TCDD-induced activation of cytochrome P1-450 monooxygenase activity, a well-established downstream effect of AhR-mediated transcriptional activation. nih.gov This inhibition strongly implies that NH2-TriCDD prevents the productive binding of the activated AhR complex to DREs. By competitively binding to the AhR and preventing the necessary conformational changes for nuclear translocation and ARNT dimerization, NH2-TriCDD effectively blocks the final step of transcriptional activation initiated by agonists like TCDD.

Effects of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin on Gene Expression Profiles

As an antagonist, the primary effect of NH2-TriCDD on gene expression in the presence of an agonist like TCDD is inhibitory. It has been shown to abrogate TCDD-induced enzyme activity, which is a direct consequence of altered gene expression. nih.gov In the absence of an agonist, a pure antagonist would ideally not induce any changes in gene expression. However, some AhR ligands can act as selective AhR modulators (SAhRMs), exhibiting partial agonist or antagonist activities depending on the specific gene and cellular context. nih.gov Without specific transcriptomic data for NH2-TriCDD, it is difficult to definitively classify it as a pure antagonist or a SAhRM. However, its demonstrated ability to completely block TCDD-induced effects suggests a strong antagonistic profile at the level of gene expression for classical AhR target genes.

Transcriptomic Alterations Induced by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin as an AhR Antagonist

1-Amino-3,7,8-trichlorodibenzo-p-dioxin (NH2-TriCDD) functions as a specific antagonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor responsible for mediating the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.gov As an antagonist, NH2-TriCDD competitively inhibits the binding of TCDD to the AhR, thereby preventing the subsequent cascade of gene expression changes typically induced by TCDD. nih.gov The interaction of TCDD with the AhR leads to the translocation of the AhR complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). nih.govmdpi.com This complex then binds to specific DNA sequences known as dioxin response elements (DREs), initiating the transcription of a battery of genes. mdpi.comnih.gov

The antagonistic action of NH2-TriCDD effectively blocks this process. Studies have shown that NH2-TriCDD can prevent the TCDD-induced expression of various genes. nih.gov This includes genes involved in critical cellular processes that are otherwise dysregulated by TCDD. The transcriptomic alterations prevented by NH2-TriCDD are extensive, highlighting its role in mitigating the downstream molecular effects of TCDD.

Specific Gene Regulation by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin (e.g., Cytochrome P450 1A1, Cytochrome P1-450 monooxygenase)

A primary and well-documented target of the AhR signaling pathway is the CYP1A1 gene, which encodes the enzyme Cytochrome P450 1A1. nih.govnih.gov TCDD is a potent inducer of CYP1A1 transcription. nih.govnih.govoup.com This induction is a hallmark of AhR activation and is directly linked to the metabolism of xenobiotics. nih.gov

1-Amino-3,7,8-trichlorodibenzo-p-dioxin has been demonstrated to be an effective inhibitor of TCDD-induced CYP1A1 expression and the associated enzyme activity, referred to as cytochrome P1-450 monooxygenase activity. nih.gov By competitively binding to the AhR, NH2-TriCDD prevents TCDD from activating the receptor and initiating the transcriptional activation of the CYP1A1 gene. nih.gov This inhibitory effect underscores the antagonistic nature of NH2-TriCDD at the molecular level. The regulation of CYP1A1 serves as a clear example of how NH2-TriCDD can counteract the specific gene regulatory effects of TCDD.

Interactive Table: Effect of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin on TCDD-Mediated Gene Expression

| Gene Target | Effect of TCDD | Effect of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin on TCDD-Induced Expression |

| Cytochrome P450 1A1 (CYP1A1) | Induction | Inhibition nih.gov |

| Cytochrome P1-450 monooxygenase | Increased Activity | Inhibition nih.gov |

Cellular and Biochemical Responses to 1-Amino-3,7,8-trichlorodibenzo-p-dioxin Exposure in In Vitro and In Vivo Systems

Inhibition of TCDD-Induced Enzyme Induction by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

The antagonistic properties of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin extend to the biochemical level, where it effectively inhibits the enzyme induction caused by TCDD. nih.gov As mentioned previously, TCDD exposure leads to a significant increase in the activity of enzymes such as cytochrome P1-450 monooxygenase. nih.gov This induction is a direct consequence of the AhR-mediated upregulation of the corresponding genes.

Research has shown that co-administration of NH2-TriCDD with TCDD can completely abrogate the induction of cytochrome P1-450 monooxygenase activity. nih.gov This inhibition is observed in both in vivo models, such as mice, and in in vitro cell culture systems. nih.gov The ability of NH2-TriCDD to block this enzymatic response further solidifies its role as a potent and specific antagonist of TCDD's biological effects.

Alterations in Metabolic Pathways Mediated by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin (e.g., amino acid metabolism, lipid metabolism)

TCDD is known to cause significant disruptions in various metabolic pathways, including those of amino acids and lipids. mdpi.combiorxiv.org Exposure to TCDD can lead to dysregulation of lipid metabolism, contributing to conditions like hepatic steatosis (fatty liver). biorxiv.orgnih.gov It can also alter amino acid metabolism. mdpi.com

Given that 1-Amino-3,7,8-trichlorodibenzo-p-dioxin acts as an AhR antagonist, it is expected to counteract these TCDD-induced metabolic alterations. By blocking the initial interaction of TCDD with the AhR, NH2-TriCDD would prevent the downstream changes in gene expression that lead to metabolic dysregulation. For instance, TCDD has been shown to affect the expression of genes involved in lipid uptake, transport, and synthesis. nih.govnih.gov By inhibiting the AhR signaling pathway, NH2-TriCDD can prevent these changes, thereby protecting against the metabolic toxicity of TCDD.

Interactive Table: TCDD-Induced Metabolic Alterations and Potential Mitigation by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin

| Metabolic Pathway | Effect of TCDD | Postulated Effect of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin |

| Lipid Metabolism | Dysregulation, potential for steatosis biorxiv.orgnih.gov | Inhibition of dysregulation |

| Amino Acid Metabolism | Alterations in metabolic profiles mdpi.com | Prevention of alterations |

Mechanisms of Myelotoxicity Abrogation by 1-Amino-3,7,8-trichlorodibenzo-p-dioxin in TCDD-Exposed Models

One of the significant toxic effects of TCDD is myelotoxicity, which is the suppression of bone marrow's ability to produce blood cells. nih.gov This is a sensitive indicator of TCDD toxicity. nih.gov Specifically, TCDD inhibits the formation of granulocyte-macrophage progenitor cells (CFU-C), which are crucial for hematopoiesis (the formation of blood cellular components). nih.gov

1-Amino-3,7,8-trichlorodibenzo-p-dioxin has been identified as a specific and effective antagonist for TCDD-induced myelotoxicity. nih.gov When administered to mice or added to in vitro cultures at a sufficient excess relative to TCDD, NH2-TriCDD completely abrogates the inhibitory effect of TCDD on CFU-C formation. nih.gov The mechanism behind this abrogation lies in its ability to act as a competitive antagonist at the Ah receptor. nih.gov By blocking TCDD from binding to and activating the AhR in hematopoietic stem cells, NH2-TriCDD prevents the downstream signaling cascade that leads to the suppression of hematopoiesis. nih.gov

Comparative Research and Structure Activity Relationship Sar Studies

Comparative Analysis of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin with TCDD and Other Dioxin Congeners

The family of polychlorinated dibenzo-p-dioxins (PCDDs) is a group of organic compounds with a core structure consisting of two benzene rings connected by two oxygen atoms. The 75 different PCDD congeners are distinguished by the number and position of chlorine atoms on this core structure. The most potent and well-studied member of this family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is substituted with chlorine atoms at the 2, 3, 7, and 8 positions.

1-Amino-3,7,8-trichlorodibenzo-p-dioxin is a structural analog of TCDD. Its core dibenzo-p-dioxin (B167043) structure is identical, and it retains the chlorine atoms at the critical 3, 7, and 8 positions, which are important for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). The key structural difference is the substitution of the chlorine atom at the 1-position with an amino (-NH2) group. This single substitution significantly alters the physicochemical properties of the molecule, including its polarity, hydrogen-bonding capability, and electronic distribution, which in turn influences its biological activity.

The biological and toxic effects of TCDD and its congeners are primarily mediated through their binding to and activation of the AhR, a ligand-activated transcription factor. nih.govosti.gov TCDD is the most potent known agonist for the AhR, binding with high affinity and initiating a cascade of gene expression. mdpi.com

In contrast, structural modifications, such as the introduction of an amino group in 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, can dramatically alter the nature of the interaction with the AhR. While still capable of binding to the receptor, often with significant affinity, such substituted compounds may fail to induce the necessary conformational change required for receptor activation. Instead, they can act as antagonists, competitively inhibiting the binding and subsequent action of AhR agonists like TCDD.

The functional consequence of AhR binding—agonism versus antagonism—leads to fundamentally different biological outcomes. AhR agonists like TCDD trigger a well-defined signaling pathway: upon binding, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to dioxin responsive elements (DREs) in the promoter regions of target genes, thereby upregulating their expression. nih.govmdpi.com A primary example is the robust induction of cytochrome P450 enzymes, such as CYP1A1. nih.gov

An antagonist like 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, by occupying the receptor's ligand-binding pocket without initiating activation, blocks these downstream events. Its primary biological effect in a system exposed to agonists is the attenuation or complete inhibition of the agonist-induced response. For instance, in a cell-based assay, co-treatment with an antagonist would reduce the TCDD-mediated induction of CYP1A1 mRNA and protein levels.

Furthermore, some AhR antagonists exhibit ligand-selective effects. The synthetic antagonist CH223191, for example, preferentially inhibits AhR activation by halogenated aromatic hydrocarbons (HAHs) like TCDD but is less effective against activation by certain polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov This suggests that different classes of ligands may induce distinct active conformations of the AhR, and an antagonist might only stabilize a conformation that prevents signaling by a specific class of agonists. The specific profile of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin would depend on how its binding conformation affects the receptor's interaction with various agonists.

Elucidation of Structure-Activity Relationships for Antagonistic Effects

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For dioxin congeners, SAR is critical for understanding why some are potent agonists while others are weak agonists, partial agonists, or antagonists.

The substitution of a chlorine atom with an amino group at the 1-position is a critical modification that confers antagonistic properties. This is due to several factors:

Electronic Effects : The amino group is an electron-donating group, which alters the electron density distribution of the aromatic ring system compared to the electron-withdrawing nature of chlorine. This can affect the π-π stacking interactions between the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) within the AhR ligand-binding domain (LBD).

Steric and Conformational Effects : The size and shape of the amino group differ from chlorine, potentially leading to a different binding orientation within the LBD. This altered fit may prevent the receptor from adopting the specific active conformation required to release chaperone proteins and bind ARNT.

Hydrogen Bonding : Unlike a chlorine atom, the amino group can act as a hydrogen bond donor. This introduces the possibility of forming new hydrogen bonds with specific amino acid residues in the LBD, which could stabilize an inactive or "antagonist-bound" conformation of the receptor.

By binding to the receptor but failing to induce the allosteric changes necessary for downstream signaling, the amino-substituted dioxin effectively blocks the pathway. It prevents the nuclear translocation and DNA binding of the AhR/ARNT complex, thereby inhibiting the transcription of target genes that would otherwise be induced by an agonist. nih.gov

Computational methods are invaluable tools for predicting the AhR binding affinity and functional activity of new or untested chemicals, including potential antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate chemical structure-derived properties (descriptors) with biological activity. mdpi.comacs.org For AhR ligands, descriptors can include molecular size, shape, polarizability, and electronic properties. researchgate.net By training a model on a set of known AhR agonists and antagonists, QSAR can be used to predict the activity of novel compounds like 1-Amino-3,7,8-trichlorodibenzo-p-dioxin. Such models can identify the key molecular features that are statistically associated with antagonism, providing insights into the mechanism of action.

Molecular Docking is a computational technique that simulates the binding of a ligand to the three-dimensional structure of a receptor protein. researchgate.net Using a homology model of the AhR LBD, researchers can dock 1-Amino-3,7,8-trichlorodibenzo-p-dioxin into the binding pocket and compare its predicted binding pose and interaction energies to those of TCDD. These simulations can visualize how the amino group might form different contacts with the receptor's amino acid residues compared to the chlorine atom of TCDD. This provides a structural hypothesis for its antagonistic activity, for instance, by showing that it stabilizes a conformation of the receptor that is incompatible with activation. These integrated computational approaches are crucial for screening chemical libraries to identify novel AhR antagonists and for refining our understanding of the structural requirements for antagonism. researchgate.net

Environmental Occurrence and Biotransformation Potential

Theoretical Environmental Pathways of Amino-Dioxin Formation

The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is primarily associated with industrial and combustion processes. nih.govwikipedia.org These compounds can be formed through several mechanisms, including from aromatic precursor compounds in the presence of a chlorine source and a catalyst, or through de novo synthesis from the oxidation of carbon particulate. nih.gov

The introduction of an amino group onto a pre-existing chlorinated dioxin molecule, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), is not a widely documented natural transformation. Theoretically, such a transformation could occur via a nucleophilic aromatic substitution reaction where an amine-containing nucleophile displaces a chlorine atom on the dioxin ring. However, the carbon-chlorine bonds in PCDDs are generally stable.

Another plausible, though largely speculative, pathway involves the transformation of other substituted dioxins. For instance, the reduction of a nitro-substituted dioxin (nitro-PCDD) could yield an amino-dioxin. Nitroaromatic compounds are known to be susceptible to reduction by various microorganisms and chemical reductants in the environment. Given that nitro-PCDDs can be formed under certain conditions, their subsequent reduction presents a potential, albeit indirect, pathway to the formation of amino-PCDDs in specific environmental matrices.

Microbial Degradation and Biotransformation of Dioxin-Like Compounds as a Precedent

The microbial degradation of PCDDs has been extensively studied and provides a strong precedent for the potential biotransformation of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin. Microorganisms have evolved diverse strategies to metabolize persistent organic pollutants, primarily through anaerobic reductive dechlorination and aerobic oxidative degradation. researchgate.netnih.gov Biological methods using specific microorganisms are considered to have greater appeal than physicochemical methods for environmental remediation due to their lower cost and environmental friendliness. researchgate.netnih.gov

Under anaerobic conditions, such as those found in submerged sediments and certain soils, reductive dehalogenation is a key mechanism for the breakdown of highly chlorinated dioxins. dioxin20xx.orgneptjournal.com This process involves the stepwise removal of chlorine atoms, which are replaced by hydrogen atoms. nih.govresearchgate.net This is often a respiratory process, termed dehalorespiration, where the microorganism uses the chlorinated compound as a terminal electron acceptor to conserve energy. nih.govresearchgate.net

The process typically reduces the number of chlorine substituents, making the resulting molecule less toxic and more susceptible to other degradation pathways. nih.govdioxin20xx.org For instance, anaerobic microorganisms from Rhine River sediments were shown to dechlorinate 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) to various trichloro- and dichloro-dibenzo-p-dioxins. oup.com Bacteria of the genus Dehalococcoides are particularly notable for their ability to transform highly chlorinated dioxins. dioxin20xx.org The strain Dehalococcoides sp. CBDB1 has been shown to reductively dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) and other congeners. nih.gov

For 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, a similar anaerobic pathway could theoretically remove one or more of its three chlorine atoms. The presence of the amino group might influence the rate and regioselectivity of the dechlorination, but the fundamental mechanism provides a plausible route for its initial biotransformation in anoxic environments.

Aerobic microorganisms, including bacteria and fungi, utilize oxidative pathways to degrade dioxin-like compounds. researchgate.netnih.gov This mode of degradation is generally more effective for less chlorinated congeners. nih.gov

Bacterial degradation often proceeds via the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. researchgate.net This can occur at either an angular (adjacent to the ether oxygen) or lateral position, leading to ring cleavage and subsequent mineralization. researchgate.netresearchgate.net Several bacterial strains, such as Sphingomonas wittichii RW1 and Pseudomonas sp. strain CA10, are known to degrade dibenzo-p-dioxin (B167043) and some lower chlorinated congeners through this mechanism. nih.govnih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, employ powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. researchgate.netneptjournal.com These enzymes generate highly reactive radicals that can attack the dioxin structure, leading to its degradation.

Given that 1-Amino-3,7,8-trichlorodibenzo-p-dioxin is a trichlorinated congener, it could be susceptible to aerobic oxidative attack. The amino group, being an electron-donating group, might activate the aromatic ring, potentially making it more amenable to oxidation by microbial enzymes compared to its solely chlorinated counterparts.

Table 1: Examples of Dioxin-Degrading Microorganisms and their Mechanisms This table provides examples of microbial strains capable of degrading various dioxin congeners, which serves as a precedent for the potential biodegradation of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin.

| Microbial Strain | Degradation Mechanism | Target Compound(s) | Reference(s) |

| Dehalococcoides sp. strain CBDB1 | Anaerobic Reductive Dehalogenation | 1,2,3,7,8-PeCDD, 1,2,3,4-TeCDD | nih.govresearchgate.net |

| Sphingomonas wittichii RW1 | Aerobic Oxidative Degradation (Dioxygenase) | Dibenzo-p-dioxin, Dibenzofuran | nih.gov |

| Phanerochaete chrysosporium | Aerobic Oxidative Degradation (Peroxidases) | 2,3,7,8-TCDD | neptjournal.com |

| Anaerobic Sediment Consortium | Anaerobic Reductive Dehalogenation | 1,2,3,4-TeCDD | oup.com |

| Pseudomonas sp. strain CA10 | Aerobic Oxidative Degradation (Dioxygenase) | 2-Chlorodibenzo-p-dioxin | nih.gov |

Photodegradation Potential of Substituted Dibenzo-p-Dioxins

Photodegradation, or photolysis, is another significant environmental process that can contribute to the transformation of dioxins. This process involves the absorption of light energy, typically in the UV spectrum, which can lead to the cleavage of chemical bonds. nih.gov For PCDDs, the primary photodegradation pathway is often reductive dechlorination, where a C-Cl bond is broken. nih.gov

Studies on 1,2,3,4-tetrachlorodibenzo-p-dioxin have shown that it undergoes photodegradation under near-UV light, following pseudo-first-order kinetics. nih.gov The efficiency and rate of photodegradation can be influenced by the number and position of chlorine substituents. acs.org Generally, the absorption band of PCDDs shifts to longer wavelengths as the number of chlorine atoms increases. acs.org

The process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂). acs.orgmdpi.com Under UV or solar irradiation, TiO₂ generates reactive oxygen species that can degrade dioxins through different mechanistic pathways than direct photolysis, often leading to more complete mineralization without the formation of less chlorinated intermediates. nih.govacs.org For example, 2,3,7,8-TCDD was effectively decomposed in the presence of a silver-titanium based catalyst under UV irradiation, with 2,3,7-trichlorodibenzo-p-dioxin (B1595472) identified as a major degradation product. mdpi.com

The amino group on 1-Amino-3,7,8-trichlorodibenzo-p-dioxin would likely alter its light-absorbing properties compared to a purely chlorinated dioxin. Amino groups can act as chromophores and may shift the absorption maximum, potentially affecting the molecule's susceptibility to natural sunlight. The photodegradation could proceed via dechlorination or through reactions involving the amino group itself, representing a viable pathway for its environmental transformation.

Advanced Research Perspectives and Future Directions

Exploring Novel Therapeutic and Research Applications for AhR Antagonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating the toxic effects of dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.govmdpi.com The discovery of compounds that can block this receptor, such as 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, has opened new avenues for therapeutic intervention and research. This compound acts as a specific and effective competitive antagonist for TCDD-induced toxicities. nih.gov

One of the most promising applications is in mitigating the myelotoxic effects of TCDD, where 1-Amino-3,7,8-trichlorodibenzo-p-dioxin has been shown to completely abrogate the inhibition of granulocyte-macrophage progenitor cell formation caused by TCDD. nih.gov This suggests its potential use as a treatment for hematopoietic system damage following dioxin exposure.

Furthermore, research indicates that AhR antagonists may have therapeutic benefits in oncology. nih.gov The AhR is expressed in multiple tumor types, and its activation can play a role in cancer growth and progression. nih.gov By blocking the AhR, antagonists could potentially inhibit the growth of certain cancers, such as head and neck cancers. nih.gov The development of selective AhR modulators (SAhRMs) that exhibit antagonist activities represents a novel class of potential anticancer agents. nih.gov

In research, 1-Amino-3,7,8-trichlorodibenzo-p-dioxin serves as a critical tool for studying the mechanisms of AhR-mediated toxicity. By competitively inhibiting the binding of agonists like TCDD to the AhR, it allows scientists to dissect the specific downstream pathways that are activated or suppressed, leading to toxic outcomes. nih.gov Its ability to inhibit TCDD-induced cytochrome P1-450 monooxygenase activity is a clear example of its utility in mechanistic studies. nih.gov

| Application Area | Specific Potential of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin | Supporting Evidence |

| Toxicology | Counteracting TCDD-induced myelotoxicity (suppression of bone marrow hematopoiesis). nih.gov | Completely abrogated TCDD's inhibition of CFU-C formation in mice. nih.gov |

| Oncology | Potential therapeutic for cancers where AhR plays a pro-oncogenic role. nih.gov | AhR antagonists have shown potential benefits for treating head and neck cancers. nih.gov |

| Mechanistic Research | Tool to study AhR-mediated pathways by blocking agonist effects. nih.gov | Effectively inhibits TCDD binding to the cytosolic Ah receptor (Ki = 0.72 nM). nih.gov |

Investigation of Non-Canonical AhR Pathways and 1-Amino-3,7,8-trichlorodibenzo-p-dioxin Interactions

The classical, or canonical, AhR signaling pathway is well-defined: upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to dioxin response elements (DREs) on DNA to regulate gene expression. mdpi.commdpi.com However, emerging research has identified several "non-canonical" AhR pathways that operate independently of ARNT or DREs. nih.govnih.gov These pathways expand the known regulatory functions of the AhR into areas like cell cycle control. nih.gov For instance, a non-canonical pathway involving the interaction of AhR with other proteins, such as RelB, can regulate the expression of various chemokines. nih.gov

The discovery of these alternative signaling routes presents new opportunities to understand the full spectrum of dioxin toxicity and the physiological roles of the AhR. nih.gov For example, some non-canonical signaling involves the ligand-independent activation of AhR or its crosstalk with other major signaling cascades like the JAK/STAT pathway. nih.gov

A critical area for future research is to determine how AhR antagonists, specifically 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, interact with these non-canonical pathways. Current research has heavily focused on the compound's ability to block the canonical pathway by competing with TCDD for receptor binding. nih.gov It remains to be investigated whether 1-Amino-3,7,8-trichlorodibenzo-p-dioxin can also modulate non-canonical AhR activities. Such studies would be crucial for a comprehensive understanding of its antagonist profile and could reveal novel therapeutic applications beyond simply blocking TCDD toxicity. Understanding these interactions will be key to fully harnessing the potential of AhR antagonists while avoiding unintended effects.

Integration of Omics Technologies in Understanding 1-Amino-3,7,8-trichlorodibenzo-p-dioxin Effects (e.g., Metabolomics, Proteomics)

Omics technologies, which allow for the large-scale study of biological molecules, offer powerful tools for elucidating the comprehensive effects of compounds like 1-Amino-3,7,8-trichlorodibenzo-p-dioxin. nih.gov By analyzing the entire complement of proteins (proteomics) or metabolites (metabolomics), researchers can gain a systems-level understanding of the biological response to AhR antagonism.

Proteomics: Proteomic analyses have been instrumental in revealing the cellular responses to the AhR agonist TCDD. For example, studies in human keratinocytes have shown that TCDD exposure leads to significant changes in protein levels, including the suppression of key differentiation markers like keratin (B1170402) 1 and keratin 10. nih.gov By applying similar proteomic approaches, researchers could investigate how 1-Amino-3,7,8-trichlorodibenzo-p-dioxin counteracts these TCDD-induced protein changes. This could identify the specific proteins and pathways protected by AhR antagonism and reveal new biomarkers of antagonist efficacy. Untargeted proteomic analysis of exhaled breath condensate has also been used to identify protein changes associated with chronic TCDD intoxication, pointing to mechanisms by which the chemical may affect various organs. researchgate.net

Metabolomics: Metabolomic studies have demonstrated that TCDD exposure causes significant dose-dependent shifts in the metabolome, affecting pathways such as choline, vitamin B3, and amino acid metabolism in mice. biorxiv.org Acute exposure to TCDD also dysregulates the metabolism of bioactive lipids and carbohydrates in serum. mdpi.com Integrating metabolomics into the study of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin could reveal how it reverses or prevents these metabolic disturbances. This would provide a detailed picture of the functional consequences of AhR antagonism on cellular metabolism and could help identify metabolic biomarkers for both dioxin exposure and the therapeutic effect of the antagonist.

| Omics Technology | Application to TCDD (AhR Agonist) | Potential Application to 1-Amino-3,7,8-trichlorodibenzo-p-dioxin (AhR Antagonist) |

| Proteomics | Identified suppression of differentiation marker proteins (Keratin 1, Keratin 10) in human keratinocytes. nih.gov | Determine if the antagonist prevents or reverses TCDD-induced changes in protein expression profiles. |

| Metabolomics | Revealed dose-dependent alterations in urinary metabolites related to choline, vitamin B3, and amino acid metabolism. biorxiv.org | Assess the ability of the antagonist to restore normal metabolic profiles in the presence of an agonist like TCDD. |

The integration of these omics technologies is essential for building a comprehensive model of the mechanism of action of 1-Amino-3,7,8-trichlorodibenzo-p-dioxin, identifying sensitive biomarkers of its effects, and exploring its full therapeutic potential.

Development of Predictive Models for Dioxin Antagonist Efficacy

The development of robust predictive models is a key goal in toxicology and pharmacology to accelerate the screening of chemicals and reduce reliance on extensive animal testing. For dioxin-like compounds, computational models such as Quantitative Structure-Activity Relationship (QSAR) and various machine learning algorithms are being developed to predict AhR agonism. researchgate.net These models use chemical structure information and in vitro bioactivity data to predict a compound's potential to activate the AhR. researchgate.netnih.gov

Building on this foundation, a significant future direction is the development of predictive models specifically for dioxin antagonist efficacy. This would involve creating models capable of predicting how effectively a compound like 1-Amino-3,7,8-trichlorodibenzo-p-dioxin can inhibit AhR activation.

These models could be developed using several approaches:

QSAR Models: By compiling a dataset of known AhR antagonists and their measured potencies (e.g., Ki values), QSAR models could be built to correlate specific structural features (e.g., the presence and position of an amino group) with antagonist activity.

Machine Learning: Algorithms like Random Forests (RF), Support Vector Machines (SVM), and Neural Networks (NNET) can be trained on datasets of both AhR agonists and antagonists. nih.govnih.gov By including features from chemical structure and in vitro assays, these models could learn to classify novel compounds as agonists, antagonists, or inactive, and even predict their potency.

Kinetic and Mechanistic Models: More complex models could simulate the binding kinetics of ligands with the AhR. nih.gov For antagonists, these models could predict efficacy based on factors like binding affinity, dissociation rates, and competition with agonists at the receptor binding site.

The ultimate goal is to create a suite of computational tools that can rapidly screen large chemical libraries to identify novel, potent, and selective AhR antagonists. Such models would not only accelerate the discovery of new therapeutic candidates but also provide deeper insights into the structural requirements for effective AhR antagonism.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 1-amino-3,7,8-trichlorodibenzo-p-dioxin in environmental samples?

- Methodology : High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for trace-level detection of chlorinated dioxins. For amino-substituted analogs like 1-amino-3,7,8-trichlorodibenzo-p-dioxin, derivatization (e.g., acetylation or silylation) may enhance volatility and chromatographic separation. EPA Method 613 for TCDD analysis provides a framework for extraction (liquid-liquid or solid-phase), cleanup (silica gel or Florisil columns), and quantification .

- Critical Parameters : Use a DB-5 or equivalent capillary column (60 m length, 0.25 mm ID) with helium carrier gas. Monitor for fragment ions specific to the amino-substituted structure (e.g., m/z 287 for molecular ion [M+] and chlorine isotope clusters).

Q. How can researchers synthesize 1-amino-3,7,8-trichlorodibenzo-p-dioxin with high purity for toxicological studies?

- Synthesis Protocol :

Start with dibenzo-p-dioxin precursors (e.g., 1,2,3-trichlorodibenzo-p-dioxin) and perform nitration at the 8-position using fuming HNO₃ in H₂SO₄.

Reduce the nitro group to an amine via catalytic hydrogenation (Pd/C, H₂ gas).

Purify via recrystallization (toluene/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Purity Validation : Confirm structure via NMR (¹H, ¹³C) and FTIR, with purity ≥98% verified by GC-ECD or LC-MS .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

- Recommended Assays :

- Ah Receptor Binding : Use reporter gene assays (e.g., CALUX®) to assess affinity for the aryl hydrocarbon receptor, a key pathway for dioxin toxicity .

- Cytotoxicity : MTT or LDH assays in HepG2 or primary hepatocytes, with EC₅₀ calculations.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to evaluate half-life and metabolite formation (e.g., deamination products) .

Advanced Research Questions

Q. How can conflicting data on isomer-specific toxicity be resolved for amino-substituted dioxins?

- Analytical Strategy :

- Isomer Separation : Employ tandem-column GC (e.g., DB-5 + DB-17) to resolve positional isomers. Confirm using 2D-NMR or X-ray crystallography .

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of cells exposed to 1-amino-3,7,8-TCDD vs. non-amino analogs to identify unique signaling pathways.

Q. What computational models are available to predict the environmental fate of 1-amino-3,7,8-trichlorodibenzo-p-dioxin?

- Modeling Tools :

- Fugacity Modeling : Use Level III/IV fugacity models (e.g., EQC, TaPL3) to simulate partitioning into air, water, soil, and biota. Input log Kₒw (estimated at 5.2–6.1) and Henry’s Law constants .

- QSAR Predictions : Apply quantitative structure-activity relationships to estimate biodegradation half-lives (e.g., BIOWIN models) and bioaccumulation factors .

Q. How should researchers design longitudinal studies to assess chronic neurotoxic effects of this compound?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.